molecular formula C10H9F2NO5 B14199542 Ethyl (2,3-difluoro-6-nitrophenoxy)acetate CAS No. 921611-70-3

Ethyl (2,3-difluoro-6-nitrophenoxy)acetate

Cat. No.: B14199542
CAS No.: 921611-70-3
M. Wt: 261.18 g/mol
InChI Key: YBBCXVKXTJIPDL-UHFFFAOYSA-N
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Description

Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9F2NO5 It is characterized by the presence of both fluorine and nitro functional groups attached to a phenoxy acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,3-difluoro-6-nitrophenoxy)acetate typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-difluoro-6-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy acetates.

    Reduction: Formation of ethyl (2,3-difluoro-6-aminophenoxy)acetate.

    Ester Hydrolysis: Formation of 2,3-difluoro-6-nitrophenoxyacetic acid and ethanol.

Scientific Research Applications

Ethyl (2,3-difluoro-6-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2,3-difluoro-6-nitrophenoxy)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,4-difluoro-5-nitrophenoxy)acetate
  • Ethyl (2,2-difluoro-2-(3-nitrophenoxy)acetate
  • Ethyl (2,2-difluoro-2-(4-nitrophenyl)acetate

Uniqueness

Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (fluorine and nitro) can significantly influence the compound’s overall properties, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

921611-70-3

Molecular Formula

C10H9F2NO5

Molecular Weight

261.18 g/mol

IUPAC Name

ethyl 2-(2,3-difluoro-6-nitrophenoxy)acetate

InChI

InChI=1S/C10H9F2NO5/c1-2-17-8(14)5-18-10-7(13(15)16)4-3-6(11)9(10)12/h3-4H,2,5H2,1H3

InChI Key

YBBCXVKXTJIPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-]

Origin of Product

United States

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